Product packaging for Dansylhomoserine(Cat. No.:CAS No. 111900-26-6)

Dansylhomoserine

Cat. No.: B045163
CAS No.: 111900-26-6
M. Wt: 352.4 g/mol
InChI Key: QFJGUMIWUGKKGI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansylhomoserine is a specialized fluorogenic compound extensively utilized in biochemical research as a selective substrate for proteolytic enzymes, particularly thrombin and other serine proteases. Its core research value lies in its application in continuous, high-sensitivity enzyme activity assays. The mechanism of action is based on intramolecular fluorescence quenching; in the intact molecule, the dansyl fluorophore's emission is quenched by the homoserine moiety. Upon enzymatic cleavage of the specific amide bond, the dansyl group is released, resulting in a significant and measurable increase in fluorescence intensity. This property allows researchers to monitor protease activity in real-time, facilitating kinetic studies, enzyme characterization, inhibitor screening, and the determination of kinetic parameters (Km and Vmax). Its high sensitivity and suitability for use in complex mixtures make it an invaluable tool for investigating protease function in various fields, including hemostasis, thrombosis, cancer research, and general signal transduction pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O5S B045163 Dansylhomoserine CAS No. 111900-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111900-26-6

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid

InChI

InChI=1S/C16H20N2O5S/c1-18(2)14-7-3-6-12-11(14)5-4-8-15(12)24(22,23)17-13(9-10-19)16(20)21/h3-8,13,17,19H,9-10H2,1-2H3,(H,20,21)/t13-/m0/s1

InChI Key

QFJGUMIWUGKKGI-ZDUSSCGKSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCO)C(=O)O

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCO)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCO)C(=O)O

Synonyms

dansylhomoserine

Origin of Product

United States

Synthetic Methodologies for Dansylhomoserine and Its Derivatives

Strategies for Dansyl Group Incorporation

The foundational method for preparing Dansylhomoserine involves the direct chemical attachment of a dansyl group to a homoserine substrate. This approach is part of a broader class of reactions used to synthesize fluorescent amino acid analogs for analytical purposes.

The most direct synthesis of this compound involves the reaction of L-homoserine or its corresponding lactone with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride. bsu.edu This reaction, known as dansylation, targets the primary amino group of the amino acid. ontosight.aithermofisher.com

The procedure is typically conducted under basic conditions, with a pH between 9 and 10, often using a sodium bicarbonate or sodium carbonate buffer. escholarship.orgnih.govacs.org The elevated pH is crucial for the reaction and also facilitates the hydrolysis of the ester bond if homoserine lactone is used as the starting material. escholarship.orgacs.org This ring-opening results in the formation of the acyclic Dansyl-L-homoserine. acs.org The reaction mixture is incubated, sometimes with gentle heating, to ensure the completion of the derivatization. escholarship.orgepa.gov For instance, one method involves incubating the sample with dansyl chloride in a sodium bicarbonate buffer, followed by quenching the reaction with an addition of HCl. escholarship.org

Mass spectrometry analysis confirms the formation of the product, with this compound exhibiting an expected molecular ion at an m/z of 353.1. pnas.org

Table 1: Reaction Conditions for Dansylation of Amino-Containing Compounds

SubstrateReagentBuffer/SolventpHTemperatureTimeReference
Homoserine lactoneDansyl chloride in acetonitrile (B52724)Sodium Bicarbonate9-10Not specified (incubation in the dark)30 minutes escholarship.org
DipeptidesDansyl chloride in acetonitrileNa₂CO₃/NaHCO₃94 °C75 minutes nih.gov
Cyanamide in soil extractDansyl chloride in acetone (B3395972)Na₂CO₃/NaHCO₃950 °C1 hour epa.gov

The synthesis of fluorescent amino acid analogs via dansylation is a widely utilized strategy in biochemistry and analytical chemistry. mdpi.compsu.edu Dansyl chloride is a highly reactive reagent that readily forms covalent bonds with the primary and secondary amino groups found in amino acids. ontosight.aimdpi.com The resulting product is a dansyl-amino acid derivative containing a stable sulfonamide bond. thermofisher.com This stability is a key advantage, as the bond can withstand the harsh conditions of acid hydrolysis, a common step in protein and peptide analysis. thermofisher.com

This derivatization significantly enhances detection sensitivity, as the dansyl moiety is strongly fluorescent. researchgate.net Consequently, pre-column derivatization with dansyl chloride is a common method in high-performance liquid chromatography (HPLC) for the sensitive detection and quantification of amino acids in various samples. bsu.eduresearchgate.net The general principle involves reacting the amino acid sample with an excess of dansyl chloride in a basic buffer, followed by chromatographic separation of the fluorescent derivatives. bsu.edu

Derivatization of Homoserine and Related Lactones

Advanced Synthetic Techniques Applicable to this compound

Beyond direct derivatization, modern synthetic chemistry offers more sophisticated and efficient methods that could be applied to the preparation of this compound. These include multicomponent reactions for building molecular complexity and the application of green chemistry principles to create more sustainable processes.

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates portions of all the starting materials. researcher.liferesearchgate.net This approach is highly efficient and atom-economical. Several MCRs, such as the Ugi, Strecker, and Mannich reactions, are well-established for the synthesis of amino acid derivatives. thieme-connect.comrsc.org

The Ugi four-component reaction (U-4CR), for example, condenses an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. acs.org This reaction is exceptionally versatile for preparing a wide array of amino acid derivatives. acs.org While there are no specific reports on the synthesis of this compound using an MCR, a plausible route could be designed. For instance, a dansyl-containing amine or carboxylic acid could be used as one of the components in an Ugi reaction, along with other appropriate starting materials, to construct a this compound backbone in a single step. The development of such MCRs represents a promising strategy for the efficient and diverse synthesis of complex amino acid derivatives. researcher.life

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and minimizing energy consumption. researchgate.net These principles can be applied to the synthesis of this compound.

A key area for improvement is the choice of solvent. Typical dansylation reactions use organic solvents like acetone or acetonitrile. escholarship.orgnih.govepa.gov Replacing these with greener alternatives such as water or bio-derived solvents would reduce the environmental impact. researchgate.net While water is the most desirable green solvent, the low solubility of dansyl chloride presents a challenge. researchgate.net

Another green chemistry approach involves using alternative energy sources to drive the reaction. Instead of conventional heating, which often requires prolonged reaction times, techniques like microwave or ultrasound irradiation can be employed. researchgate.net These methods can accelerate the reaction, leading to significant energy savings and potentially higher yields in shorter time frames. Applying these green principles could lead to a more sustainable and efficient synthesis of this compound.

Applications of Dansylhomoserine in Enzymatic Studies

Substrate and Inhibitor Roles in Enzyme Assays

The structural similarity of dansylhomoserine to natural metabolites allows it to act as either a substrate or an inhibitor in specific enzyme-catalyzed reactions, facilitating the study of these enzymes.

Homoserine dehydrogenase (HSD) is a key enzyme in the aspartate metabolic pathway, which is responsible for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in bacteria, fungi, and plants. sci-hub.sejmb.or.kr This pathway is absent in humans, making HSD a potential target for the development of antimicrobial agents. sci-hub.se The enzyme catalyzes the reversible, NAD(P)H-dependent reduction of L-aspartate-β-semialdehyde to L-homoserine. uniprot.org

Given that this compound is a derivative of the enzyme's product, L-homoserine, it is utilized in assays to investigate HSD activity. ontosight.ai It can function as a competitive inhibitor or a potential substrate for the reverse reaction, allowing researchers to probe the enzyme's active site and catalytic mechanism. ontosight.aisci-hub.se For instance, studies on HSD from Bacillus subtilis have characterized its kinetic parameters, such as its affinity for L-homoserine in the reverse reaction. uniprot.org The use of fluorescent derivatives like this compound can aid in high-throughput screening for new inhibitors of this crucial metabolic enzyme. ontosight.ai

Table 1: Characteristics of Homoserine Dehydrogenase (HSD)

Feature Description Reference(s)
Function Catalyzes the conversion of L-aspartate-beta-semialdehyde to L-homoserine. uniprot.org
Pathway Part of the aspartate pathway for threonine, methionine, and isoleucine biosynthesis. sci-hub.sejmb.or.kr
Cofactor Utilizes NADPH or NADH as a coenzyme. uniprot.org
Regulation Subject to feedback inhibition by the pathway's end product, threonine. uniprot.org

| Significance | Essential enzyme in many microorganisms and plants, but not in humans. | sci-hub.se |

Quorum sensing is a cell-to-cell communication system used by many bacteria to coordinate gene expression with population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signal molecules. The disruption of this signaling, known as quorum quenching, is a promising strategy to attenuate bacterial virulence.

One major class of quorum-quenching enzymes is AHL acylases, which inactivate the signaling molecules by hydrolyzing the amide bond to release a fatty acid and a homoserine lactone. The characterization of these acylases is crucial for understanding their function and potential applications. This compound, as a fluorescent analog of a part of the AHL molecule, can be a useful tool in developing assays for these enzymes. While the natural substrate is an N-acyl-homoserine lactone, the hydrolysis of the acyl group is the key activity. Assays using substrates that mimic the homoserine portion of the molecule can help in identifying and characterizing the activity of novel acylases. For example, PvdQ, an acylase from Pseudomonas aeruginosa, is known to hydrolyze long-chain AHLs. Studying the substrate specificity and kinetics of such enzymes is fundamental to harnessing their quorum-quenching capabilities.

Table 2: Major Classes of Quorum Quenching Enzymes

Enzyme Class Mechanism of Action Target Signal Molecule Reference(s)
AHL Lactonase Hydrolyzes the lactone ring of the AHL molecule. N-acyl-homoserine lactones
AHL Acylase Hydrolyzes the amide bond, separating the acyl chain from the homoserine lactone. N-acyl-homoserine lactones

| AHL Oxidoreductase | Modifies the acyl side chain through oxidation/reduction. | N-acyl-homoserine lactones | |

Investigation of Amino Acid Metabolism Enzymes (e.g., Homoserine Dehydrogenase)

Probing Enzyme Activity and Kinetics in Biological Systems

The study of enzyme kinetics is fundamental to understanding how enzymes function and are regulated. Classical Michaelis-Menten kinetics describe the relationship between the substrate concentration and the reaction rate, defined by the parameters Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity).

This compound's fluorescent nature makes it an excellent probe for real-time monitoring of enzyme activity. ontosight.ai As an enzyme processes a dansyl-labeled substrate, the change in the fluorescence signal can be measured over time. This allows for a continuous assay format, which is often more accurate and efficient than discontinuous methods. By measuring the initial reaction rates at various substrate concentrations, researchers can determine the key kinetic parameters, Vmax and Km. This approach is not limited to purified enzymes in a test tube; it can also be adapted to probe enzyme activity within more complex biological systems, although the crowded cellular environment can significantly alter apparent kinetic parameters compared to in vitro conditions.

Table 3: Key Parameters in Enzyme Kinetics

Parameter Definition Significance Reference(s)
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with substrate. Reflects the catalytic turnover rate of the enzyme.
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for its substrate; a lower Km signifies higher affinity.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time. Measures the catalytic efficiency of a single enzyme molecule.

Enzymatic Interactions with Biological Pathways

The study of individual enzymes using probes like this compound provides insights that can be integrated into the broader context of biological pathways. A biological pathway is a series of molecular interactions within a cell that leads to a specific product or a change in cellular state.

The investigation of homoserine dehydrogenase connects directly to the amino acid metabolism pathways. uniprot.org Understanding the regulation of this enzyme is critical for fields like metabolic engineering, where the goal might be to increase the production of essential amino acids. jmb.or.kr Similarly, the study of AHL acylases is embedded in the context of bacterial communication and pathogenesis pathways. By disrupting these pathways, it is possible to control bacterial infections.

Furthermore, this compound has been instrumental in identifying homoserine itself as a key signaling molecule in the interaction between the fungal pathogen Nectria haematococca and its pea plant host. Researchers used dansylation to identify homoserine as one of the host signals that triggers the expression of a fungal pathogenesis gene. This demonstrates how studying the enzymatic interactions of a compound can reveal its role in complex cross-pathway communication between different organisms.

Table 4: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 155823
Homoserine 69931
L-Homoserine 6265
N-acyl-homoserine lactone 16219213
Threonine 6288
Methionine 6137
Isoleucine 6306
Asparagine 6267
L-aspartate-beta-semialdehyde 439523
NADP+ 5886

Dansylhomoserine in Molecular Interaction Research

Elucidation of Protein Labeling and Purification Mechanisms

Dansylhomoserine is frequently employed in protein labeling and purification. The process of protein labeling involves the covalent attachment of a reporter molecule, in this case, the fluorescent dansyl group, to a protein. This allows researchers to track and visualize the protein within a complex biological sample. Extrinsic labels like this compound offer significant advantages over intrinsic protein fluorescence, providing greater flexibility in label placement and enhanced fluorescent properties suitable for a wider range of detection techniques.

The general strategy for labeling involves targeting nucleophilic side chains of amino acids, with lysine (B10760008) being a common target due to its amine group. After labeling, purification is necessary to remove any unbound dye, which can cause high background signals. Techniques like size-exclusion chromatography or ion exchange chromatography are often effective for this purpose. Centrifugal devices offer a rapid and high-recovery alternative for removing unincorporated labels.

A typical workflow for protein labeling and purification might involve:

Dissolving the dansyl compound in an organic solvent before adding it to an aqueous solution containing the protein of interest.

Incubation to allow the labeling reaction to occur.

Purification of the labeled protein to separate it from unreacted dye and other impurities.

Identification and characterization of the purified, labeled proteins using methods like mass spectrometry.

Analysis of Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, as proteins often function in complexes rather than in isolation. this compound can be used as a probe in techniques designed to study these interactions.

Methods like co-immunoprecipitation (co-IP) and pull-down assays are commonly used to identify and confirm PPIs. In these experiments, a "bait" protein is used to capture its interacting partners, or "prey," from a cell lysate. By labeling one of the potential interacting proteins with this compound, researchers can use its fluorescence to detect and quantify the interaction.

The analysis of PPIs can reveal:

The formation of stable or transient protein complexes.

The dynamics of interactions in response to cellular signals.

The effects of mutations on protein binding.

Fluorescence-based assays, including those using dansyl derivatives, are particularly powerful for measuring PPIs in real-time and with high sensitivity, even down to the single-molecule level.

Investigation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that control a vast array of cellular processes. These pathways involve the transmission of signals from the cell surface to the interior, often through a cascade of protein interactions and modifications. this compound has been utilized as a probe to investigate these intricate signaling networks.

The fluorescent nature of this compound allows for the tracking of labeled molecules within a cell, providing insights into their localization and movement during signaling events. By tagging specific proteins involved in a pathway, researchers can observe how their distribution and interactions change in response to stimuli.

The study of cellular signaling pathways is crucial for understanding both normal cellular function and the molecular basis of diseases. Alterations in these pathways can lead to various pathological conditions. Techniques that employ fluorescent probes like this compound contribute to the mapping of these pathways and the identification of potential targets for therapeutic intervention.

Contributions to Understanding Biomolecular Self-Assembly Principles

Biomolecular self-assembly is the spontaneous organization of biological molecules into ordered structures. This fundamental process gives rise to a wide array of complex biological machinery, from the DNA double helix to viral capsids. Research into constructing artificial nanostructures by mimicking these natural self-assembly strategies is a burgeoning field.

The principles of biomolecular self-assembly are governed by noncovalent forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Peptides and nucleic acids are key building blocks in this process due to their predictable secondary structure formation and programmable self-assembly.

While direct research citing this compound's role in self-assembly is not prevalent, the study of peptide and amino acid derivatives is central to this field. For instance, the self-assembly of aromatic peptide nanotubes has been demonstrated using vapor deposition, allowing for precise control over the formation of these nanostructures. The insights gained from studying the self-assembly of such biomolecules contribute to the development of novel biomaterials with applications in drug delivery, nanotechnology, and vaccine platforms.

Research into DNA-Binding Interactions and Related Architectures

The interaction between proteins and DNA is fundamental to many cellular processes, including DNA replication, repair, and gene expression. A variety of techniques are employed to study these interactions, ranging from qualitative methods like the electrophoretic mobility shift assay (EMSA) to more quantitative approaches like chromatin immunoprecipitation followed by sequencing (ChIP-seq).

Research in this area focuses on understanding how DNA-binding proteins recognize and bind to specific DNA sequences and how this binding affects DNA structure and function. For example, architectural DNA-binding proteins can modify the conformation of DNA, playing a crucial role in gene regulation.

Studies have investigated the binding properties of various molecules to DNA, including ruthenium(II) terpyridine complexes, which have been shown to bind strongly to DNA through both covalent and non-covalent interactions. The interaction of polyamines with DNA has also been studied, revealing how these molecules can neutralize the charge of the DNA backbone. While this compound is not the primary focus of these specific studies, fluorescent probes are a valuable tool in this field for visualizing and quantifying DNA-protein interactions.

Fluorescence Based Applications and Spectroscopic Methodologies

Utilization in Cellular Imaging and Trafficking Studies

The fluorescent nature of dansyl derivatives, including Dansylhomoserine, makes them suitable for applications in cellular imaging. These compounds can be used as probes to visualize and track biological processes within living cells. The high fluorescence quantum yield of the dansyl moiety allows for sensitive detection, enabling researchers to monitor the localization and movement of labeled molecules.

For instance, this compound has been employed to study amino acid transport and metabolism. By introducing the fluorescently labeled amino acid to cells, its uptake and subsequent trafficking through various cellular compartments can be observed using fluorescence microscopy techniques.

In one study, this compound was identified and characterized as a derivative of homoserine, a compound found to induce the expression of a pathogenesis gene in the fungus Nectria haematococca. Mass spectrometry of the dansyl derivative gave a molecular ion at an m/z of 353.1, confirming its identity as dansyl-homoserine. This use highlights the role of dansylation in identifying and quantifying biologically significant molecules from complex mixtures. The ability to track such molecules is crucial for understanding host-pathogen interactions and cellular signaling pathways.

Principles of Fluorescence Resonance Energy Transfer (FRET) with Dansyl Moieties

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which an excited state donor fluorophore transfers energy non-radiatively to a proximal ground-state acceptor chromophore. This phenomenon, often described as a "molecular ruler," is highly sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. The efficiency of FRET depends on several factors, including the distance between the donor and acceptor, the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the donor and acceptor transition dipoles.

The dansyl group is frequently used as a fluorophore in FRET studies. Its favorable spectroscopic properties, including a strong absorption and a high fluorescence quantum yield in non-polar environments, make it an effective FRET donor. When a dansyl moiety is paired with a suitable acceptor, changes in the distance between them can be monitored by observing changes in the fluorescence emission of either the donor or the acceptor.

Key principles governing FRET with dansyl moieties include:

Energy Transfer Mechanism: The transfer of energy is non-radiative and occurs through long-range dipole-dipole interactions.

Förster Radius (R₀): This is the distance at which the FRET efficiency is 50%. It is a characteristic value for a specific donor-acceptor pair and can be calculated from their spectroscopic properties. For a Dansyl-FITC pair, the Förster radius is reported to be between 3.3 and 4.1 nm.

Detection: FRET can be detected by a decrease (quenching) in the donor's fluorescence intensity and a simultaneous increase in the acceptor's sensitized emission when the donor is excited.

A FRET system was developed using a copolymer bearing a dansyl derivative as an acceptor and a tryptophan derivative as a donor for the sensitive detection of nitroaromatic compounds. This system demonstrated that FRET could significantly enhance the sensitivity of the fluorescent sensor. In another design, a FRET-based ratiometric probe for mercury ions (Hg²⁺) used a dansyl moiety as the donor and a rhodamine derivative as the acceptor.

Design and Application of Dansyl-Based Fluorescent Probes

The dansyl fluorophore is a foundational component in the design of fluorescent probes for detecting a wide array of analytes due to its sensitivity to the local microenvironment. The design strategy for these probes typically involves covalently linking the dansyl group to a specific recognition moiety (receptor) that can selectively interact with the target analyte. This interaction modulates the fluorescence properties of the dansyl group, leading to a detectable signal.

The primary mechanisms for fluorescence modulation in dansyl-based probes include:

Photoinduced Electron Transfer (PET): An electron is transferred between the receptor and the excited fluorophore, which typically quenches the fluorescence. Binding of the analyte to the receptor can inhibit this process, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of the system, changing the ICT character and thus shifting the emission wavelength or intensity.

Fluorescence Resonance Energy Transfer (FRET): As described previously, where the binding event changes the distance or orientation between a dansyl donor and an acceptor.

Table 1: Examples of Dansyl-Based Fluorescent Probes and Their Applications

Target Analyte Probe Design Principle Sensing Mechanism Detection Limit Reference
Mercury (Hg²⁺) Dansyl group linked to a recognition unit Fluorescence quenching or turn-on 0.05 µM - 6.53 nM
Copper (Cu²⁺) Dansyl-dipeptide conjugate Fluorescence quenching 0.69 µM
Cysteine (Cys) Dansyl group with an acrylate (B77674) moiety d-PeT switching mechanism Not specified
Fluoride (B91410) (F⁻) Dansyl-triazine hybrid Hindrance of ICT 294 nM
pH (H⁺) Dansyl derivative with a dimethylamine (B145610) group Protonation leading to quenching pH range ~2-4

Dansyl-based probes have been successfully developed for detecting various species. For instance, numerous probes have been designed for mercury (Hg²⁺) detection in water, often exhibiting high selectivity and sensitivity. These sensors can operate through different mechanisms, including fluorescence "turn-off" or "turn-on" responses. Similarly, probes for other metal ions like copper (Cu²⁺) have been created using dansyl-peptide conjugates, where the coordination of the metal ion to the peptide moiety quenches the dansyl fluorescence. Probes for anions like fluoride have also been developed, where the binding event disrupts an ICT process, resulting in fluorescence enhancement. Furthermore, dansyl derivatives have been designed to detect biologically important molecules like cysteine, employing a donor-excited photoinduced electron transfer (d-PeT) switching mechanism to produce a "turn-on" signal.

Advanced Optical Detection and Sensing Methodologies

To enhance the sensitivity, selectivity, and practical applicability of dansyl-based probes, advanced optical detection and sensing methodologies have been developed. These methods often involve integrating the fluorescent probes into sophisticated platforms or employing advanced spectroscopic techniques.

One advanced strategy is the incorporation of dansyl derivatives into polymer matrices or onto solid supports. This approach can overcome solubility issues in aqueous media and leads to the creation of robust, reusable, and portable sensors, such as paper test strips for visual detection under UV light. For example, dansyl-based sensors have been integrated into PMMA polymers to create materials sensitive to pH changes, which could be used for monitoring hazardous gases.

Another advanced methodology involves the use of nanomaterials to enhance the fluorescent signal. Metal-Enhanced Fluorescence (MEF) is a phenomenon where the fluorescence intensity of a dye is amplified in the proximity of metallic nanostructures. A novel nanocomposite consisting of a silver (Ag) core and a silica (B1680970) (SiO₂) shell labeled with a dansyl derivative was synthesized. When this nanocomposite was placed on a silver mirror, it resulted in an approximately 87-fold enhancement of the dansyl fluorescence intensity, creating a highly sensitive plasmonic platform.

FRET-based systems also represent an advanced detection methodology. By designing a FRET pair where the dansyl moiety acts as a donor or acceptor, highly sensitive ratiometric probes can be constructed. These probes allow for detection based on the ratio of two emission intensities, which can correct for variations in probe concentration and excitation intensity, leading to more accurate and reliable measurements. A FRET-based sensor for nitroaromatic compounds, for example, used a dansyl derivative as an acceptor and demonstrated a 6-fold enhancement in sensitivity compared to the primeval fluorescent polymer sensor.

These advanced methodologies, combining the inherent sensitivity of the dansyl fluorophore with innovative materials and spectroscopic techniques, are expanding the scope of optical sensing for environmental monitoring, clinical diagnostics, and biological research.

Role of Dansylhomoserine in Metabolic Research

Studies on Amino Acid Transport and Metabolism

Research in this area often involves using Dansylhomoserine as a competitive inhibitor or a fluorescent substrate to characterize the activity and specificity of these transporters. For instance, it has been used to probe the activity of enzymes involved in amino acid biosynthesis, such as homoserine dehydrogenase. By monitoring the uptake or inhibition by this compound, researchers can gain insights into the kinetics and regulation of amino acid transport systems. Disturbances in these transport mechanisms have been linked to various diseases, highlighting the importance of such research.

Research FocusKey Findings
Amino Acid Transporter Characterization This compound helps in identifying and characterizing the function of specific amino acid transporters by acting as a fluorescent probe.
Enzyme Activity Assays Used to investigate enzymes like homoserine dehydrogenase, which are crucial in amino acid biosynthesis pathways.
Disease-Related Transport Defects Studies on amino acid transporter defects, implicated in various inherited metabolic diseases, can utilize this compound to understand the molecular basis of these conditions.

Investigations into Microbial Metabolism and Nutrient Utilization

The metabolic activities of microorganisms are vast and play crucial roles in various ecosystems, including the human gut. Understanding how microbes utilize nutrients like amino acids is vital for fields ranging from medicine to biotechnology.

Bacterial Amino Acid Metabolism in Pathogenesis

Bacteria have evolved sophisticated systems to acquire and metabolize amino acids from their environment, which is particularly critical for pathogenic bacteria to survive and proliferate within a host. The metabolism of amino acids by bacteria can produce a wide array of metabolites that can influence host-pathogen interactions. Some bacteria can synthesize their own amino acids, while others, like lactic acid bacteria, have limited biosynthetic capabilities and must rely on external sources.

While direct studies citing this compound in bacterial pathogenesis are not prevalent in the provided search results, its properties as a fluorescent amino acid analog make it a suitable tool for investigating bacterial amino acid uptake and metabolism. Such studies are fundamental to understanding how pathogenic bacteria meet their nutritional requirements, a key aspect of their virulence. The metabolism of D-amino acids, in particular, has been recognized as a factor in the innate defense against pathogenic bacteria like Vibrio cholerae.

Metabolic Profiling and Pathway Analysis

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites within a biological system. This powerful approach provides a snapshot of the physiological state of a cell or organism and is invaluable for understanding the metabolic alterations associated with diseases or environmental changes.

This compound, as a fluorescently tagged amino acid, can be incorporated into metabolic profiling workflows. Its primary application would be in targeted metabolomics, where the focus is on a predefined set of metabolites or pathways. By using techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS), researchers can trace the metabolic fate of this compound. This allows for the detailed analysis of pathways involving homoserine and related amino acids.

Pathway analysis tools, such as those available through databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), can then be used to interpret the data and identify significantly altered metabolic pathways. This integrated approach of using a labeled compound like this compound followed by computational analysis provides deep insights into cellular metabolism.

Advanced Analytical and Biophysical Characterization of Dansylhomoserine

Chromatographic Techniques for Separation and Quantification (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the separation and quantification of Dansylhomoserine. This method is often employed after a pre-column derivatization step where homoserine or its lactone form is reacted with dansyl chloride to yield the fluorescent this compound, enhancing detection sensitivity.

In a typical application, RP-HPLC is used to monitor the formation of homoserine lactone, a product of the enzymatic hydrolysis of N-acylhomoserine lactones (AHLs), which are key molecules in bacterial quorum sensing. After derivatization with dansyl chloride, the resulting this compound can be separated and quantified. For instance, in the analysis of the hydrolysis product of C12:0-HSL, this compound was detected as a distinct peak with a retention time of approximately 16.3 minutes. The separation is commonly achieved using a C18 analytical column with a mobile phase gradient of acetonitrile (B52724) and water, often containing trifluoroacetic acid (TFA). Detection is typically performed by monitoring the absorbance at 254 nm.

The method's robustness allows for its validation across a range of concentrations, demonstrating excellent linearity for quantitative analysis. In addition to liquid chromatography, thin-layer chromatography (TLC) has also been used for the isolation of this compound, particularly when using radiolabeling for quantification.

Table 1: Exemplary RP-HPLC Parameters for this compound Analysis

Parameter Value/Description Source(s)
Column C18 Analytical Column (Vydac)
Mobile Phase Acetonitrile and ddH₂O, both with 0.05% TFA
Detection Wavelength 254 nm
Analyte Dansyl chloride derivative of hydrolysis product

| Retention Time | ~16.3 minutes | |

Mass Spectrometry for Structural Confirmation and Interaction Analysis (e.g., ESI-MS)

Mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), is an indispensable tool for the definitive structural confirmation of this compound. Following chromatographic separation, ESI-MS analysis provides high-resolution mass data that confirms the identity of the compound.

For this compound, ESI-MS analysis in positive ion mode typically shows a mass-to-charge ratio (m/z) of 353. This corresponds to the protonated molecule [M+H]⁺ of acyclic dansyl L-homoserine. The formation of the acyclic form is a result of the high pH conditions (pH 9-10) used during the dansyl chloride derivatization reaction, which causes the hydrolysis of the ester bond in the homoserine lactone ring. This results in an 18-mass-unit increase compared to the predicted dansyl homoserine lactone product.

Tandem mass spectrometry (MS/MS) further solidifies structural elucidation by analyzing fragmentation patterns. The collisionally induced dissociation spectrum of dansyl-homoserine provides a characteristic fragmentation pattern that serves as a structural fingerprint, confirming its identity. The use of dansyl chloride as a derivatizing agent can significantly enhance the signal intensity in ESI/MS/MS analysis, sometimes by as much as 200-fold, which greatly improves the sensitivity of detection for the parent molecule.

Table 2: Mass Spectrometry Data for this compound

Parameter Value/Description Source(s)
Ionization Technique Electrospray Ionization (ESI)
Observed Ion [M+H]⁺
Mass-to-Charge Ratio (m/z) 353.0 - 353.1
Confirmed Structure Acyclic Dansyl L-homoserine

| Analysis Mode | Tandem Mass Spectrometry (MS/MS) for fragmentation pattern | |

Spectroscopic Analysis in Solution and Cellular Environments

The utility of this compound as a molecular probe is rooted in the spectroscopic properties of its dansyl group. The dansyl moiety is highly sensitive to its local environment, making it a valuable tool for studying molecular interactions in both solution and cellular contexts.

The fluorescence emission spectrum of the dansyl group exhibits significant solvatochromism, meaning its peak emission wavelength is dependent on the polarity of the solvent. In polar solvents, the fluorescence spectrum shows a pronounced red shift over a nanosecond timescale following excitation. This time-dependent shift is attributed to the rapid formation of an intramolecular charge transfer (ICT) state, followed by the reorientation of polar solvent molecules around the excited-state dipole.

This environmental sensitivity allows this compound to function as a reporter on its binding site's properties. For example, when used to detect homoserine in plant tissues or as a product of enzymatic reactions, changes in the fluorescence signal can provide information about the local environment. The complex time-dependent fluorescence behavior necessitates careful interpretation of data from techniques like fluorescence quenching or energy transfer experiments.

Integration with Structural Biology Approaches (e.g., Crystallographic Studies for Related Systems)

While crystallographic data for this compound itself is not prominent, its analytical application is deeply integrated with the structural biology of related enzyme systems. This compound is key to assaying the activity of Ntn-hydrolase enzymes, such as PvdQ, which are involved in bacterial iron acquisition and quorum sensing by hydrolyzing acyl-homoserine lactones.

Structural studies of these related enzymes provide critical context for understanding the reactions that this compound helps to monitor. For example, the crystal structure of PvdQ from Pseudomonas aeruginosa has been determined, revealing a distinct αββα core structure characteristic of the Ntn-hydrolase family. This structural knowledge helps in aligning amino acid sequences and identifying conserved active site residues in homologous enzymes from other bacteria, such as Marinobacter. Understanding the three-dimensional architecture of the enzyme's active site where the homoserine lactone is released provides insight into the mechanism of hydrolysis and the subsequent detection of the product by dansylation.

Furthermore, advanced structural mass spectrometry techniques, such as native MS and ion mobility MS, offer powerful tools for investigating the conformation and dynamics of proteins and protein complexes in their near-native states. These methods could be applied to study the interaction between Ntn-hydrolases and their acyl-homoserine lactone substrates, providing a more complete picture of the biological systems where this compound is used as an analytical endpoint.

Atomic Force Microscopy (AFM) for Molecular Interaction and Transport Phenomena

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that visualizes surfaces at the nanoscale and measures forces with piconewton sensitivity. It operates by scanning a sharp probe, attached to a flexible cantilever, over a sample surface. This allows for the characterization of material topography and the quantification of local mechanical properties and interaction forces.

Although no specific studies have been published detailing the use of AFM with this compound, the technique is highly suited for investigating the molecular interactions and transport phenomena relevant to its biological context. AFM's force spectroscopy mode can directly probe the interactions between single molecules. For example, it could be used to measure the unbinding force between an acyl-homoserine lactone and the active site of its hydrolyzing enzyme. This is achieved by functionalizing the AFM tip with the ligand (or enzyme) and repeatedly bringing it into contact with a surface functionalized with the corresponding receptor (or substrate), measuring the force required to rupture the bond.

AFM can also be used to study transport phenomena across lipid bilayers. In the context of homoserine, which this compound is used to quantify, AFM could potentially be employed to observe changes in membrane morphology or mechanics as the amino acid is transported across a natural or model cell membrane. By providing nanoscale resolution and force sensitivity under physiological conditions, AFM offers a powerful, albeit currently untapped, approach for the biophysical characterization of systems involving this compound.

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 10146903
Homoserine 69931
Dansyl chloride 5959
Asparagine 6267
N-Dodecanoyl-L-homoserine lactone 16219159
S-adenosylmethionine 34755

Computational and Theoretical Approaches in Dansylhomoserine Research

Molecular Modeling and Simulation of Dansylhomoserine Interactions

Molecular modeling encompasses all theoretical and computational methods used to mimic the behavior of molecules, providing an atomistic-level description of molecular systems. Techniques such as molecular dynamics (MD) and quantum mechanical calculations are used to investigate structure, dynamics, and thermodynamics. These simulations are powerful tools for predicting the miscibility of drug-excipient interactions, understanding intermolecular forces like hydrogen bonds, and elucidating the mechanisms of molecular recognition.

The core principle of molecular mechanics involves treating atoms as point charges with an associated mass, where interactions are described by potential energy functions that account for chemical bonds, van der Waals forces, and electrostatic interactions. By minimizing this potential energy or simulating the system's movement over time (molecular dynamics), researchers can predict molecular conformations and binding affinities.

In a study of a related dansyl-based fluorescent Schiff base ligand, H₃L, derived from N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide (DsA) and 4-formyl-3-hydroxybenzoic acid, computational methods were essential. Density Functional Theory (DFT) calculations were employed to assign the significant bands in the electronic and infrared spectra of the molecules. Furthermore, these computational studies supported experimental findings by showing how the ligand coordinates with copper ions (Cu²⁺) on the surface of copper oxide (CuO) nanoparticles through its azomethine, sulphonamide, and phenolic groups. Such simulations provide a detailed picture of the binding modes and interaction strengths that govern the formation of these molecular complexes.

Molecular dynamics simulations are particularly useful for understanding how environmental factors, such as solvent conditions and molecular crowding, affect molecular interactions. This approach can reveal how a molecule's shape and properties change in response to its surroundings, which is crucial for designing molecules with specific functions. For this compound, these modeling techniques could be used to predict its binding to target proteins, understand its fluorescent properties in different environments, and guide the design of new derivatives with enhanced characteristics.

Network Biology Applications in Understanding Systems-Level Interactions

Network biology aims to understand complex biological systems by analyzing the web of interactions between cellular components. This approach moves beyond the study of individual molecules to provide a systems-level perspective on how biological pathways function and are regulated. The strength of network biology lies in its capacity to derive biological information without prior mechanistic knowledge, helping to uncover design principles and the spatio-temporal dynamics of pathways.

Biological networks, which represent systems like gene regulation and signal transduction, are not random; their structure is deeply intertwined with their dynamic behavior. Computational analysis of these networks can reveal how properties like robustness and stability emerge from the specific patterns of connections, or "network motifs."

In the context of this compound, network biology offers a framework for understanding its broader biological impact. Homoserine itself has been identified as a key host signal in the interaction between the fungal pathogen Nectria haematococca and its pea plant host. High levels of homoserine in pea seedlings trigger the expression of a specific pathogenesis gene in the fungus, demonstrating a systems-level interaction that has likely co-evolved. By using a fluorescent derivative like this compound, researchers could potentially trace the uptake and distribution of this signaling molecule within the context of the host-pathogen network.

Furthermore, N-acylhomoserine lactones, which share the homoserine core, are critical autoinducers in bacterial quorum sensing, a process that regulates gene expression based on cell density. Network biology can model these complex communication systems to understand how they are architected and regulated. Introducing a molecule like this compound into such a system could, in theory, allow for the mapping of its interactions and perturbations across the entire network, providing insights into quorum quenching or other modulatory effects. Computational models can simulate these complex interactions, helping to identify key nodes and predict cellular responses to external cues.

Bioinformatic Analysis in Support of Experimental Findings

Bioinformatics combines biology, computer science, and statistics to analyze and interpret large sets of biological data, such as nucleic acid and protein sequences. It is an essential tool for identifying genes, annotating their functions, and understanding the higher-level functional context of molecules within an organism. Common bioinformatic techniques include sequence alignment, database searching (e.g., NCBI, KEGG), and pathway analysis.

Bioinformatic analysis plays a crucial supportive role in experimental research by providing context and generating new hypotheses. For instance, in studies of enzymes that may interact with this compound or related compounds, bioinformatics is indispensable. Research on acylases from Marinobacter species, which hydrolyze N-acylhomoserine lactones, utilized bioinformatic tools extensively. An amino acid sequence alignment of these acylases with known enzymes like PvdQ from P. aeruginosa helped to identify conserved residues in the active site. Furthermore, the nucleotide sequence of the identified gene was deposited in the GenBank database, a public repository, making the data accessible for future research.

Similarly, if this compound were used in an experiment to identify binding partners, the resulting proteins could be identified by mass spectrometry and their sequences analyzed using bioinformatic databases like UniProt or RefSeq. Subsequent analysis could reveal conserved domains, predict post-translational modifications, and map the identified proteins to known interaction networks and biological pathways. This integrated approach, combining experimental proteomics with bioinformatic analysis, can uncover the biological processes that are affected by the molecule of interest. For example, a comprehensive bioinformatic analysis can reveal dysregulated processes related to extracellular matrix organization or cellular signaling by integrating data from multiple proteomics studies. This allows researchers to move from a list of interacting proteins to a functional understanding of the compound's effect on the biological system.

Future Directions and Emerging Research Frontiers

Development of Novel Dansylhomoserine Derivatives for Enhanced Applications

The core structure of this compound offers a versatile scaffold for the synthesis of novel derivatives with enhanced or specialized properties. A primary focus of this research is the development of analogs with improved fluorescent characteristics, such as increased quantum yield, greater photostability, and red-shifted excitation and emission spectra to minimize background fluorescence in biological samples. The synthesis of such derivatives often involves modifications to the dansyl group or the homoserine lactone ring.

Another key area of development is the creation of this compound derivatives as potent quorum sensing inhibitors (QSIs). By modifying the acyl chain of the homoserine lactone, researchers can design molecules that act as antagonists to the natural N-acyl-homoserine lactone (AHL) signal molecules that mediate quorum sensing in many Gram-negative bacteria. For example, the introduction of dithiocarbamate-based modifications to the L-homoserine lactone structure has yielded compounds with significant inhibitory activity against biofilm formation and the production of virulence factors in pathogens like Pseudomonas aeruginosa. The goal is to develop derivatives that can effectively disrupt bacterial communication and coordination, thereby reducing their pathogenicity.

Future research will likely focus on creating libraries of this compound derivatives with diverse chemical modifications. These libraries can then be screened to identify compounds with optimized properties for specific applications, such as imaging particular bacterial species or inhibiting specific quorum sensing pathways.

Exploration of New Biological Systems and Pathways Susceptible to this compound Probing

The application of this compound and its derivatives is expanding to new and underexplored biological systems. Initially used to study well-characterized quorum sensing circuits, these fluorescent probes are now being employed to investigate microbial communication in more complex and novel environments. This includes the study of microbial communities in diverse ecosystems, from marine environments to the human gut, where the roles of quorum sensing are not yet fully understood.

Researchers are using this compound to identify and characterize un-described quorum sensing systems in various bacteria. The ability of this compound to mimic natural AHLs allows it to be used as a tool to uncover new AHL-based communication pathways. Furthermore, the fluorescent nature of this compound enables the visualization of bacterial interactions and biofilm formation in real-time, providing insights into the spatial and temporal dynamics of these processes.

The exploration of new biological systems also extends to investigating the influence of bacterial quorum sensing on higher organisms. For instance, multimodal imaging techniques are being used to study how bacterial AHLs, for which this compound can act as a proxy, affect the biofilm formation of diatoms. This opens up avenues to understand the intricate chemical communication between bacteria and eukaryotes. Future work will likely involve the application of this compound probes in a wider range of host-pathogen interactions and symbiotic relationships.

Methodological Advancements in High-Throughput Screening and Analysis

High-throughput screening (HTS) is a powerful methodology for discovering new molecules with desired biological activities. In the context of this compound, HTS can be employed in several ways. Firstly, it can be used to screen large chemical libraries for compounds that either inhibit or enhance the binding of this compound to its target receptors. This can lead to the discovery of novel quorum sensing modulators.

The development of automated and miniaturized HTS assays is a key methodological advancement. These systems allow for the rapid and cost-effective screening of thousands to millions of compounds. The use of robotics for liquid handling and plate reading ensures high precision and reproducibility. For this compound-based assays, fluorescence intensity is a common readout, which can be readily measured in a high-throughput format using plate readers.

Furthermore, advancements in data analysis and quality control are crucial for the success of HTS campaigns. Statistical parameters such as the Z-factor are used to assess the quality and robustness of the assay. The integration of sophisticated data analysis software allows for the efficient identification of "hits" from the vast datasets generated by HTS. Future directions include the development of more complex, cell-based HTS assays that can screen for compounds that modulate quorum sensing in a more physiologically relevant context.

Interdisciplinary Research Integrating Chemical Biology and Systems Biology Paradigms

The study of this compound is increasingly benefiting from an interdisciplinary approach that combines the principles of chemical biology and systems biology. Chemical biology provides the tools and techniques for the design, synthesis, and application of chemical probes like this compound to interrogate biological systems. This includes the development of novel derivatives with tailored properties and the use of these probes to study specific molecular interactions.

Systems biology, on the other hand, offers a holistic approach to understanding the complexity of biological networks. By integrating experimental data with computational modeling, systems biology aims to elucidate the emergent properties of biological systems. In the context of this compound, this means moving beyond the study of individual protein-ligand interactions to understanding how quorum sensing networks are integrated with other cellular processes, such as metabolism and virulence.

The integration of these two fields can lead to a more comprehensive understanding of bacterial communication. For example, data from this compound-based probing experiments can be used to build and refine computational models of quorum sensing pathways. These models can then be used to predict the system's behavior under different conditions and to identify key nodes in the network that could be targeted for therapeutic intervention. This synergistic approach, which combines the precision of chemical tools with the global perspective of systems-level analysis, holds great promise for advancing our understanding of microbial biology and for the development of new anti-infective strategies.

Q & A

Q. In what cross-disciplinary research areas is this compound particularly impactful?

  • Methodological Answer :
  • Metabolomics : Use as an internal standard for homoserine quantification in microbial metabolic flux analysis .
  • Neuroscience : Apply in fluorescent tagging of synaptic vesicles due to dansyl’s lipophilicity and pH sensitivity .

Tables for Key Data

Property Value/Method Reference
Molecular Weight355.4 g/mol
Fluorescence (Ex/Em)330 nm / 510 nm
Optimal Storage–20°C, desiccated, amber vial
HPLC Purity Threshold≥95% (C18 column, 0.1% TFA/ACN gradient)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.